molecular formula C₂₀H₂₁D₃N₂O₃ B1145955 (3R)-Hydroxyquinidine-vinyl-d3 CAS No. 1267650-60-1

(3R)-Hydroxyquinidine-vinyl-d3

Cat. No.: B1145955
CAS No.: 1267650-60-1
M. Wt: 343.43
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Description

(3R)-Hydroxyquinidine-vinyl-d3 (CAS No. 1267650-60-1) is a deuterated derivative of the alkaloid quinidine, a stereoisomer of quinine. Its structure features a deuterium-substituted vinyl group and a hydroxyl group at the 3R position on the cinchonan backbone . This compound is primarily utilized as an isotope-labeled internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of non-deuterated analogs in biological matrices via techniques like LC-MS . Key properties include:

  • Molecular Formula: C₂₀H₂₁D₃N₂O₃
  • Purity: ≥95%
  • Storage: -80°C to ensure stability .

Properties

CAS No.

1267650-60-1

Molecular Formula

C₂₀H₂₁D₃N₂O₃

Molecular Weight

343.43

Synonyms

(3α,9S)- 6’-Methoxy-cinchonan-3,9-diol-d3;  3-epi-Hydroxyquinidine-d3;  ICQ 7-d3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-Hydroxyquinidine-vinyl-d3 involves several steps, including the introduction of the deuterium label. One common method is the biocatalytic hydrogenation of quinuclidinone to (3R)-quinuclidinol, which can then be further modified to obtain this compound. This process involves the use of a continuous flow reactor and mild conditions (35°C, 2 bar H2) to achieve high conversion rates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale biocatalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(3R)-Hydroxyquinidine-vinyl-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinidine derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent hydroxyquinidine form.

    Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinidine derivatives, which can be further studied for their pharmacological properties.

Scientific Research Applications

(3R)-Hydroxyquinidine-vinyl-d3 has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-Hydroxyquinidine-vinyl-d3 involves its interaction with various molecular targets, including ion channels and enzymes. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular processes. For example, quinidine derivatives are known to block sodium channels in cardiac cells, which helps in controlling arrhythmias .

Comparison with Similar Compounds

Stereoisomeric Counterparts

(3S)-3-Hydroxy Quinidine-vinyl-d3 (CAS: NA) is the 3S stereoisomer of the target compound. Despite sharing the same molecular formula (C₂₀H₂₁D₃N₂O₃), the 3S configuration alters its binding affinity to biological targets, such as ion channels or enzymes, compared to the 3R form. This stereochemical distinction is critical in studies requiring enantiomer-specific resolution .

Non-Deuterated Parent Compound

(3R)-Hydroxyquinidine (CAS: 128241-59-8) lacks deuterium substitution. Key differences include:

  • Molecular Formula : C₂₀H₂₄N₂O₃ (vs. C₂₀H₂₁D₃N₂O₃ for the deuterated form)
  • Applications : Used in electrophysiology and antiarrhythmic research, whereas the deuterated form is specialized for analytical standardization .

Isotopic Variants in Related Pathways

Deuterated compounds like 7-Hydroxy Quetiapine-d8 (CAS: NA) and S-(2-Hydroxypropyl)glutathione-d6 (CAS: NA) share the utility of deuterium labeling for metabolic tracking. However, (3R)-Hydroxyquinidine-vinyl-d3 is unique in its quinidine backbone, which confers specific interactions with cardiac ion channels .

Table 1: Comparative Analysis of this compound and Analogs

Compound CAS No. Molecular Formula Stereochemistry Deuterium Position Purity Storage
This compound 1267650-60-1 C₂₀H₂₁D₃N₂O₃ 3R Vinyl group ≥95% -80°C
(3S)-3-Hydroxy Quinidine-vinyl-d3 NA C₂₀H₂₁D₃N₂O₃ 3S Vinyl group ≥95% -80°C
(3R)-Hydroxyquinidine 128241-59-8 C₂₀H₂₄N₂O₃ 3R None N/A Room temp.

Key Research Findings

Metabolic Stability : The vinyl-d3 substitution in This compound reduces metabolic degradation at the deuterated site, enhancing its utility as a stable internal standard .

Stereochemical Impact : Studies on (3S)-3-Hydroxy Quinidine-vinyl-d3 reveal diminished binding to human ether-a-go-go-related gene (hERG) channels compared to the 3R form, highlighting enantiomer-specific pharmacological profiles .

Analytical Performance : The deuterated compound’s high purity (≥95%) ensures minimal interference in mass spectrometry, a critical factor for regulatory bioanalysis .

Notes on Discrepancies and Limitations

  • CAS Number Variability : The (3S) isomer lacks a documented CAS number in some sources, suggesting incomplete registration or proprietary restrictions .
  • Storage Requirements: Non-deuterated (3R)-Hydroxyquinidine is stable at room temperature, while deuterated analogs require cryogenic storage, reflecting isotopic sensitivity .

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